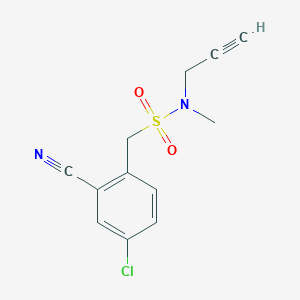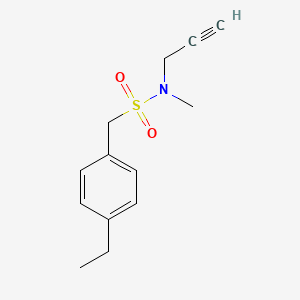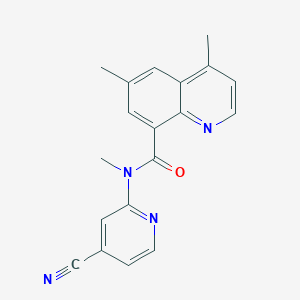![molecular formula C13H17ClFNOS B6623355 N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine](/img/structure/B6623355.png)
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine is a synthetic organic compound characterized by the presence of a thian-4-amine core substituted with a 2-chloro-5-fluorophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a thian-4-amine derivative reacts with a 2-chloro-5-fluorobenzyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-4-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine
- N-[(2-chloro-5-fluorophenyl)methyl]-N-ethyl-1-oxothian-4-amine
- N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-3-amine
Uniqueness
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNOS/c1-16(12-4-6-18(17)7-5-12)9-10-8-11(15)2-3-13(10)14/h2-3,8,12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCLZQNTVFLOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)F)Cl)C2CCS(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-methoxyethyl)piperidin-4-yl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623273.png)
![2-[2-[[2-(6-Methylpyridin-3-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623283.png)


![N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623302.png)
![N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623313.png)
![[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6623325.png)
![1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]urea](/img/structure/B6623329.png)
![N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623332.png)
![N-[(1-methylsulfonylazetidin-3-yl)methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623340.png)
![(2R)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbonyl]amino]propanoic acid](/img/structure/B6623348.png)

![N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623376.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B6623385.png)
